molecular formula C14H14N6O4 B11091799 N-(2-methoxyphenyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate

N-(2-methoxyphenyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate

Cat. No.: B11091799
M. Wt: 330.30 g/mol
InChI Key: AVPMQKHTIAHCQU-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate is a complex organic compound that belongs to the class of triazoles. . This compound, with its unique structure, has garnered interest for its potential use in various scientific fields.

Preparation Methods

The synthesis of N-(2-methoxyphenyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the triazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-methoxyphenyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with the replication of pathogens. The exact pathways and molecular targets are still under investigation, but its triazole structure allows it to form stable interactions with various biomolecules .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

N-(2-methoxyphenyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C14H14N6O4

Molecular Weight

330.30 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate

InChI

InChI=1S/C14H14N6O4/c1-8-12(13(21)15-10-6-4-5-7-11(10)24-3)18-17-9(2)14(20(22)23)19(18)16-8/h4-7H,1-3H3,(H-,15,16,17,21)

InChI Key

AVPMQKHTIAHCQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2N=C(C(=[N+]2N1)C(=NC3=CC=CC=C3OC)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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